molecular formula C10H9F3O B7865560 3',4',5'-Trifluorobutyrophenone

3',4',5'-Trifluorobutyrophenone

Cat. No.: B7865560
M. Wt: 202.17 g/mol
InChI Key: MGUUXESKIILMBU-UHFFFAOYSA-N
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Description

3',4',5'-Trifluorobutyrophenone, also known as 2,2-Dimethyl-1-(3,4,5-trifluorophenyl)-1-butanone, is a fluorinated organic compound with the CAS Registry Number 898766-08-0 and a molecular formula of C12H13F3O . This compound serves as a versatile fluorinated building block in synthetic chemistry. Fluorine atoms and fluorinated groups, such as the trifluoromethyl group, are known to impart unique physicochemical properties to molecules, including enhanced metabolic stability, lipophilicity, and bioavailability, making them valuable in advanced research and development . As such, this compound is a key intermediate for researchers working in various fields, including medicinal chemistry and materials science. Its structure features a butyrophenone core symmetrically substituted with three fluorine atoms on the phenyl ring, which is a common motif in the design of bioactive molecules and functional materials. Calculated physical properties include a density of 1.153 g/cm³ and a boiling point of approximately 268.6°C at 760 mmHg . This product is intended for research purposes as a chemical synthetic intermediate. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUUXESKIILMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 ,4 ,5 Trifluorobutyrophenone

Retrosynthetic Analysis of the 3',4',5'-Trifluorobutyrophenone Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is the bond between the carbonyl carbon and the trifluorophenyl ring. This leads to two main synthetic strategies:

Friedel-Crafts Acylation: This approach identifies 1,2,3-trifluorobenzene (B74907) as the aromatic starting material and a butyryl group (C₄H₇O) synthon, such as butyryl chloride or butyric anhydride (B1165640), as the acylating agent. This is a classic and direct method for forming aryl ketones.

Organometallic Coupling: This strategy involves the coupling of a 3,4,5-trifluorophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a butyryl electrophile. Alternatively, a Negishi or Suzuki coupling could be envisioned between a trifluorophenyl halide and an organozinc or boronic acid derivative of the butyryl group.

A secondary disconnection could be considered at the Cα-Cβ bond of the butyryl side chain, which would involve the reaction of a 3,4,5-trifluoroacetophenone derivative with a two-carbon nucleophile. However, the Friedel-Crafts approach is generally more convergent and widely employed.

Established and Novel Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through electrophilic aromatic substitution, with other methods providing alternative pathways.

The Friedel-Crafts acylation is a cornerstone of aryl ketone synthesis. sigmaaldrich.comchemguide.co.uk In this reaction, an acyl chloride or anhydride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion acts as the electrophile. sigmaaldrich.com

For the synthesis of this compound, the reaction involves treating 1,2,3-trifluorobenzene with butyryl chloride and a Lewis acid catalyst.

Reaction Scheme: C₆H₃F₃ + CH₃CH₂CH₂COCl --(AlCl₃)--> C₁₀H₉F₃O + HCl

The presence of three electron-withdrawing fluorine atoms deactivates the benzene (B151609) ring, making the reaction conditions more demanding than for unsubstituted benzene. sigmaaldrich.com Despite this, acylation is generally preferred over Friedel-Crafts alkylation for deactivated rings because the resulting ketone is less reactive than the starting material, preventing polysubstitution. chemguide.co.uk

Table 1: Key Parameters in Friedel-Crafts Acylation for Aryl Ketone Synthesis

Parameter Description Relevance to this compound Synthesis
Aromatic Substrate 1,2,3-Trifluorobenzene The trifluorinated ring is strongly deactivated, requiring potent Lewis acids and potentially higher temperatures.
Acylating Agent Butyryl chloride or Butyric anhydride Butyryl chloride is a common and reactive choice for introducing the butyryl group.
Catalyst Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) A strong Lewis acid like AlCl₃ is necessary to generate the acylium ion from the acyl halide. masterorganicchemistry.com
Solvent Dichloromethane, 1,2-dichloroethane, or nitrobenzene An inert solvent that can dissolve the reactants and catalyst is typically used.
Temperature Often requires heating Elevated temperatures may be needed to overcome the deactivation of the aromatic ring. libretexts.org

While less common for this specific molecule, organometallic coupling reactions offer a powerful alternative for constructing the butyrophenone (B1668137) scaffold, particularly when the Friedel-Crafts reaction is not feasible. These methods generally involve the reaction of a nucleophilic organometallic reagent with an electrophilic partner.

A potential route involves the preparation of a 3,4,5-trifluorophenyl organometallic reagent, such as 3,4,5-trifluorophenylmagnesium bromide (a Grignard reagent) or 3,4,5-trifluorophenyllithium. This nucleophile could then react with an electrophilic source of the butyryl group, like butyryl chloride or a butyrate (B1204436) ester.

Recent advances have also explored transition metal-catalyzed reductive couplings, which can circumvent the need for pre-formed organometallic reagents and often exhibit broad functional group tolerance under mild conditions. acs.org

The fluorine atoms in this compound are typically introduced via the starting material, 1,2,3-trifluorobenzene. The synthesis of polyfluorinated aromatics can be complex, often involving multi-step processes such as diazotization of an amino group followed by a Schiemann reaction, or nucleophilic aromatic substitution on more highly halogenated precursors.

Direct fluorination of an existing butyrophenone is challenging due to the difficulty in controlling regioselectivity and the harsh conditions often required. However, modern methods for late-stage fluorination are an active area of research. core.ac.uk These methods could potentially be applied to introduce fluorine atoms onto a pre-formed butyrophenone skeleton. For instance, methods for the fluorination of aromatic ring systems continue to be developed. core.ac.uk

Fluorination of the butyrophenone side chain is also a possibility, though it would lead to a different final product. For example, catalytic methods for decarboxylative fluorination can replace carboxylic acid groups with fluorine, but this would alter the butyryl moiety. nih.gov

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields.

The key step in the Friedel-Crafts acylation is the electrophilic attack of the acylium ion on the aromatic ring. masterorganicchemistry.comkhanacademy.org The rate of this reaction is significantly influenced by the electronic nature of the aromatic substrate.

Mechanism of Friedel-Crafts Acylation:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of butyryl chloride, weakening the C-Cl bond and leading to the formation of a resonance-stabilized acylium ion ([CH₃CH₂CH₂C=O]⁺). sigmaaldrich.com

Electrophilic Attack: The electron-rich π-system of the 1,2,3-trifluorobenzene ring attacks the electrophilic acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The strong electron-withdrawing effect of the three fluorine atoms slows this step down considerably compared to benzene.

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound. khanacademy.org

The thermodynamics of the reaction are generally favorable, with the formation of a stable ketone and gaseous HCl driving the reaction forward. However, the high activation energy for the electrophilic attack on the deactivated ring necessitates the use of strong catalysts and often requires heating. researchgate.net The kinetics are influenced by temperature, catalyst concentration, and the nature of the solvent.

Identification and Characterization of Reaction Intermediates

Detailed information on the specific intermediates formed during the synthesis of this compound is not available.

Catalytic Systems and Their Influence on Synthetic Efficiency and Selectivity

There is no specific information available regarding the catalytic systems used for the synthesis of this compound.

Optimization of Synthetic Conditions for Enhanced Yield and Stereocontrol

Specific data on the optimization of reaction conditions for the synthesis of this compound, including solvent effects, temperature and pressure influences, and reagent stoichiometry, is not present in the search results.

Solvent Effects on Reaction Outcomes

While solvent effects are a critical aspect of chemical synthesis, specific studies on how different solvents impact the synthesis of this compound are not documented in the available resources. researchgate.net

Temperature and Pressure Influences on Reaction Pathways

Information regarding the influence of temperature and pressure on the synthetic pathways of this compound is not available.

Reagent Stoichiometry and Purity Impact on Product Profile

The impact of reagent stoichiometry and purity on the synthesis of this compound has not been detailed in the available search results.

Green Chemistry Principles Applied to this compound Synthesis

Although the principles of green chemistry are broadly applicable, their specific application to the synthesis of this compound, including the development of more sustainable routes, is not described in the provided information. acs.orgyoutube.comresearchgate.netskpharmteco.comyoutube.com

Advanced Structural Elucidation and Spectroscopic Characterization of 3 ,4 ,5 Trifluorobutyrophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyutsa.edu

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Proton and Carbon Assignmentsutsa.edu

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques disperse these signals into a second dimension, resolving ambiguities and revealing atomic connectivity. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 3',4',5'-Trifluorobutyrophenone, a COSY spectrum would reveal correlations between the adjacent methylene (B1212753) groups in the butyryl chain (H-α with H-β, and H-β with H-γ). It would also show a correlation between the two equivalent aromatic protons (H-2' and H-6').

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached. columbia.edupressbooks.pub By correlating the ¹H and ¹³C chemical shifts, HSQC allows for unambiguous assignment of carbon resonances. For instance, the proton signal for the α-methylene group would show a cross-peak with the signal for the α-carbon. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The combination of these techniques allows for the complete and confident assignment of all proton and carbon signals in the molecule.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Atom Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)HSQC CorrelationCOSY Correlations
C=O--198.5NoneNone
C-α3.05t38.2YesH-β
C-β1.80sext17.5YesH-α, H-γ
C-γ1.02t13.9YesH-β
C-1'--134.1NoneNone
C-2', C-6'7.65t112.0YesNone
C-3', C-5'--152.5 (d, J=250 Hz)NoneNone
C-4'--145.0 (t, J=255 Hz)NoneNone

Fluorine-19 NMR Spectroscopy for Elucidating Fluorination Patterns and Electronic Environmentspressbooks.pubnih.gov

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a very wide range of chemical shifts, making it exceptionally sensitive to subtle differences in the electronic environment of each fluorine atom. wikipedia.orgthermofisher.com

In this compound, the three fluorine atoms are in chemically distinct environments. The ¹⁹F NMR spectrum would be expected to show two main signals: one for the two equivalent fluorine atoms at the C-3' and C-5' positions, and another for the single fluorine atom at the C-4' position.

Chemical Shifts: The precise chemical shifts are influenced by the electronic effects of the neighboring atoms and the carbonyl group.

Coupling: Spin-spin coupling between the fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and proton nuclei (¹H-¹⁹F coupling) provides valuable structural information. The aromatic protons (H-2', H-6') would couple to the adjacent fluorine at C-3' and C-5', resulting in a triplet for the H-2'/H-6' signal in the proton spectrum and splitting in the ¹⁹F signals. The fluorine at C-4' would couple to the fluorines at C-3' and C-5', leading to a triplet for the F-4' signal. The fluorines at C-3' and C-5' would couple to F-4' and the adjacent proton H-2'/H-6', resulting in a more complex multiplet, likely a doublet of triplets. man.ac.uk

Interactive Table 2: Hypothetical ¹⁹F NMR Data for this compound.

Atom Position¹⁹F Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
F-3', F-5'-135.2dt³J(F-F) = 21.0, ⁴J(F-H) = 8.5
F-4'-158.9t³J(F-F) = 21.0

Nuclear Overhauser Effect (NOE) Spectroscopy for Conformational and Stereochemical Analysis

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space, typically within 5 Å. wikipedia.orgconductscience.com The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it a powerful tool for determining molecular conformation. ucl.ac.ukcapes.gov.br

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would reveal through-space correlations. Key expected correlations would include:

Aromatic Protons (H-2'/H-6') to α-Methylene Protons (H-α): The presence and intensity of this cross-peak would provide direct evidence for the preferred conformation of the butyryl chain relative to the plane of the aromatic ring. A strong NOE would suggest a conformation where the α-protons are spatially close to the aromatic protons.

α-Methylene Protons (H-α) to β-Methylene Protons (H-β): While COSY shows bond connectivity, NOESY can provide information on the preferred rotameric state of the alkyl chain.

These NOE-derived distance restraints are crucial for building a detailed 3D model of the molecule's predominant conformation in solution. capes.gov.br

X-ray Crystallography and Solid-State Structural Analysisresearchgate.net

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement in the solid state. youtube.com

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformationresearchgate.net

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. youtube.com By irradiating a single crystal with X-rays, a diffraction pattern is produced from which the electron density map and, subsequently, the exact position of each atom can be calculated. nih.govresearchgate.net

For this compound, a successful crystallographic analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The specific conformation of the flexible butyryl chain as it exists in the crystal lattice.

Planarity: The degree of planarity of the trifluorophenyl ring.

Interactive Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound.

ParameterValue
Chemical formulaC₁₀H₉F₃O
Formula weight218.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.541(2)
b (Å)5.882(1)
c (Å)19.765(4)
β (°)98.54(3)
Volume (ų)982.1(4)
Z4
Density (calculated) (g/cm³)1.475
R-factor (%)4.1

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.in The structure of this compound contains several functional groups capable of participating in such interactions.

Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C-H···O and C-H···F hydrogen bonds. The carbonyl oxygen is a strong hydrogen bond acceptor, and the fluorine atoms can also act as weak acceptors. researchgate.net

Halogen Bonding: Although less common for fluorine compared to heavier halogens, weak C-F···π or C-F···O=C interactions might contribute to the crystal packing.

π-π Stacking: The electron-deficient trifluorophenyl rings can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules pack in a parallel or offset fashion to stabilize the structure.

Analysis of the crystal packing would reveal the specific nature and geometry of these interactions, providing insight into the forces that direct the self-assembly of the molecules in the solid state. ias.ac.inyoutube.com

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for its existence can be inferred from the molecular structure.

The molecule possesses a degree of conformational flexibility in its butyryl chain, which could allow for different packing arrangements in the crystal lattice, potentially leading to various polymorphic forms. Solid-state phase transitions between these forms can be induced by changes in temperature, pressure, or during the crystallization process itself. These transformations are often investigated using techniques such as Differential Scanning Calorimetry (DSC), which detects thermal events like phase transitions, and Variable-Temperature X-ray Powder Diffraction (VT-XRPD), which monitors changes in the crystal structure with temperature. nih.gov Such studies are crucial for understanding the thermodynamic relationships between different polymorphs and identifying the most stable form under specific conditions. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure by probing the vibrations of chemical bonds. drugbank.com These two methods are complementary, as their selection rules differ; some vibrations may be strong in Raman and weak or absent in IR, and vice versa. drugbank.com

Assignment of Characteristic Functional Group Vibrations and Bond Force Constants

The vibrational spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The assignment of these vibrations is typically based on established group frequency ranges and can be further refined by computational modeling.

Key functional group vibrations for this compound include:

Carbonyl (C=O) Stretching: The ketone group features a strong, sharp absorption band in the IR spectrum, typically in the range of 1680-1725 cm⁻¹. For aromatic ketones, this peak is often observed around 1685 cm⁻¹.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the trifluorophenyl ring usually appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the propyl chain give rise to stretches typically found in the 2850-3000 cm⁻¹ region. libretexts.org

C-F Stretching: The carbon-fluorine bonds are expected to produce very strong and characteristic absorptions in the IR spectrum, generally in the 1000-1400 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl ring itself has several characteristic vibrations, typically seen in the 1450-1600 cm⁻¹ range. researchgate.net

The following table provides a hypothetical assignment of the principal vibrational modes for this compound based on typical frequency ranges.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch (Aromatic)Ar-H3050-3150MediumStrong
C-H Stretch (Aliphatic)-CH₂-, -CH₃2870-2960StrongStrong
C=O StretchKetone1680-1695Very StrongMedium
C=C StretchAromatic Ring1580-1610, 1480-1520Medium-StrongStrong
C-F StretchAr-F1100-1350Very StrongWeak-Medium
CH₂/CH₃ BendingAliphatic Chain1375-1470MediumMedium

This table is illustrative and based on general spectroscopic principles. Actual experimental values may vary.

Conformational Isomerism Probed by Vibrational Spectroscopy

The butyryl side chain of this compound is flexible, allowing for the existence of different rotational isomers (conformers). These conformers arise from rotation around the C-C single bonds of the alkyl chain. While these isomers may be in rapid equilibrium in solution, vibrational spectroscopy can sometimes distinguish between them, especially in jet-cooled experiments or in the solid state where one conformation might be "frozen" in the crystal lattice. nih.gov

Differences in the vibrational spectra of conformers are often subtle, appearing as small shifts in frequency or changes in the relative intensity of certain peaks, particularly those associated with the alkyl chain's bending and rocking modes in the fingerprint region (below 1500 cm⁻¹). libretexts.org By comparing experimental spectra with theoretical spectra calculated for different stable conformers, it is possible to deduce the predominant conformation or the mixture of conformers present under the experimental conditions.

Correlation of Theoretical and Experimental Vibrational Frequencies

To achieve accurate and unambiguous assignment of vibrational modes, a common practice is to correlate the experimental IR and Raman spectra with theoretical calculations. nih.gov Methods like Density Functional Theory (DFT) are used to calculate the harmonic vibrational frequencies of the molecule's optimized geometry. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, it is standard procedure to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. A detailed comparison between the scaled theoretical wavenumbers and the experimental ones allows for a confident assignment of nearly all observed bands, including complex vibrations in the fingerprint region. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the mass of a molecule with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. nih.gov

Exact Mass Determination and Elemental Composition Verification

For this compound, the elemental composition is C₁₀H₉F₃O. Using the exact masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, F=18.998403, O=15.994915), the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis would ionize the molecule (e.g., by electrospray ionization, ESI) and measure the mass-to-charge ratio (m/z) of the resulting ion, typically the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the calculated theoretical mass. An agreement within a narrow tolerance window (typically < 5 ppm) provides strong evidence for the correct elemental composition.

The following table illustrates this verification process.

Parameter Value
Molecular FormulaC₁₀H₉F₃O
Theoretical Exact Mass (Monoisotopic)202.06055 u
Ion Form (Hypothetical)[M+H]⁺
Theoretical m/z for [M+H]⁺203.06837 u
Hypothetical Experimental m/z203.06819 u
Mass Error (Hypothetical)-0.9 ppm

This table presents a hypothetical HRMS result to illustrate the principle of elemental composition verification.

Elucidation of Fragmentation Pathways for Structural Confirmation

The structural integrity of this compound is rigorously confirmed through mass spectrometry, which illuminates the molecule's characteristic fragmentation pathways upon ionization. In electron impact mass spectrometry (EI-MS), the molecular ion ([M]⁺•) undergoes specific cleavage reactions that are diagnostic for its structure. The primary fragmentation patterns are dictated by the butyrophenone (B1668137) skeleton, with the trifluorinated phenyl ring influencing the stability and formation of certain fragment ions.

A key fragmentation process is the McLafferty rearrangement, characteristic of ketones with a γ-hydrogen atom. This involves the transfer of a hydrogen atom from the γ-carbon of the butyryl chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This process results in the expulsion of a neutral propene molecule and the formation of a resonance-stabilized enol radical cation.

Another significant fragmentation pathway is α-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This can lead to two primary outcomes:

Loss of a propyl radical (•C₃H₇) to form the 3,4,5-trifluorobenzoyl cation. This ion is particularly stable due to the electron-withdrawing nature of the fluorine atoms and resonance delocalization.

Loss of the 3,4,5-trifluorophenyl radical to form the butyryl cation.

Further fragmentation of the 3,4,5-trifluorobenzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, yielding a trifluorophenyl cation. The presence and relative abundance of these fragments in the mass spectrum provide unambiguous confirmation of the compound's structure. nih.govyoutube.comcore.ac.uk The knowledge of these fragmentation patterns is crucial for the identification of the compound in complex mixtures. nih.gov

Table 1: Proposed Key Fragmentation Ions of this compound in EI-MS

m/z (mass-to-charge ratio) Proposed Ion Structure Fragmentation Pathway
214[C₁₀H₉F₃O]⁺•Molecular Ion
171[C₇H₂F₃O]⁺α-Cleavage (Loss of •C₃H₇)
143[C₆H₂F₃]⁺Loss of CO from [C₇H₂F₃O]⁺
71[C₄H₇O]⁺α-Cleavage (Loss of •C₆H₂F₃)

Note: The m/z values are based on the most abundant isotopes. This table represents a theoretical fragmentation pattern based on established principles of mass spectrometry.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Determination of Electronic Transitions and Molar Extinction Coefficients

The electronic absorption spectrum of this compound, typically measured using UV-Vis spectroscopy, is characterized by distinct absorption bands corresponding to specific electronic transitions within the molecule. The primary chromophore is the aromatic ketone system. Two main types of transitions are expected:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the trifluorinated benzene (B151609) ring and the carbonyl group. These transitions are expected to appear at shorter wavelengths (higher energy).

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a characteristically weak absorption band at a longer wavelength (lower energy) compared to the π → π* transitions. slideshare.net

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert law. researchgate.net For this compound, the π → π* transitions will have high ε values, while the n → π* transition will have a significantly lower ε value. The fluorine substituents on the phenyl ring can cause a slight shift (typically a bathochromic or red shift) in the absorption maxima compared to unsubstituted butyrophenone due to their electronic effects on the aromatic system.

Table 2: Illustrative UV-Vis Absorption Data for this compound in Cyclohexane

λmax (nm) Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Assignment (Electronic Transition)
~250~12,000π → π
~330~100n → π

Note: This data is illustrative, based on typical values for aromatic ketones, and serves to demonstrate the expected spectroscopic properties. researchgate.netnih.gov

Solvatochromic Effects on Absorption and Emission Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands of a substance when measured in different solvents of varying polarity. nih.gov this compound is expected to exhibit solvatochromism due to the change in the dipole moment of the molecule upon electronic transition.

Absorption Spectra: The n → π* transition of the carbonyl group typically undergoes a hypsochromic (blue) shift as the solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. The π → π* transition may show a less pronounced bathochromic (red) shift with increasing solvent polarity, as the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents.

Emission Spectra: In fluorescence spectroscopy, solvatochromic fluorophores exhibit emission properties that are sensitive to their immediate environment. nih.gov For molecules like this compound, where the excited state may have significant charge-transfer character, a pronounced bathochromic shift in the emission spectrum is expected with increasing solvent polarity. This occurs because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state, reducing the energy gap for fluorescence emission. researchgate.netnih.gov

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of this compound describe the pathways for de-excitation after it absorbs light. For aromatic ketones, the initially formed singlet excited state (S₁) can undergo several competing processes:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), emitting a photon. Aromatic ketones are often weakly fluorescent.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁). This process is often highly efficient in ketones. The presence of fluorine atoms, which are heavier than hydrogen, can potentially increase the rate of ISC through the heavy-atom effect, which enhances spin-orbit coupling.

Internal Conversion (IC): A non-radiative decay from a higher to a lower electronic state of the same multiplicity.

Phosphorescence: Radiative decay from the triplet state (T₁) to the ground state (S₀). This is a slow process and is often only observed at low temperatures in rigid media.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET), could occur if a suitable acceptor molecule is present. nih.gov The efficiency of energy transfer from the excited this compound (as a donor) would depend on the spectral overlap between its emission spectrum and the absorption spectrum of the acceptor, as well as their proximity and relative orientation. The triplet state (T₁), being long-lived, can also participate in Dexter energy transfer. nih.gov

Advanced Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, Photoelectron Spectroscopy)

While a range of spectroscopic techniques can be applied, their utility depends on the specific properties of the molecule.

Mössbauer Spectroscopy: This technique is not applicable to this compound. Mössbauer spectroscopy requires the presence of specific isotopes, known as Mössbauer-active nuclei (e.g., ⁵⁷Fe, ¹¹⁹Sn), which are absent in this organic compound.

Photoelectron Spectroscopy (PES): This powerful technique provides information about the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. libretexts.org

X-ray Photoelectron Spectroscopy (XPS): Using X-rays, XPS probes the core-level electrons and provides information about the elemental composition and chemical environment of the atoms. libretexts.org An XPS spectrum of this compound would show distinct peaks for Carbon (C 1s), Oxygen (O 1s), and Fluorine (F 1s). The C 1s region would be particularly informative, showing chemically shifted peaks corresponding to the different types of carbon atoms (e.g., carbonyl, aromatic C-F, aromatic C-C, aliphatic). This allows for the quantitative analysis of the surface composition. libretexts.org

Ultraviolet Photoelectron Spectroscopy (UPS): Using UV radiation, UPS probes the valence-level electrons. libretexts.org The UPS spectrum provides direct information about the energies of the occupied molecular orbitals, which can be compared with quantum chemical calculations to gain a deeper understanding of the molecule's electronic structure and bonding. researchgate.net

Computational and Theoretical Investigations of 3 ,4 ,5 Trifluorobutyrophenone

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the fundamental properties of molecules. researchgate.net These first-principles approaches solve the electronic Schrödinger equation to predict molecular geometries, energies, and electronic structures with high accuracy. acs.org For 3',4',5'-Trifluorobutyrophenone, these calculations can elucidate the influence of the trifluorinated phenyl group on the butyrophenone (B1668137) scaffold.

Geometry Optimization and Conformational Energy Landscapes

The conformational flexibility of the butyrophenone side chain is a key determinant of its interaction with biological targets. Geometry optimization using methods like DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the molecule. For this compound, several low-energy conformers are expected due to the rotation around the C-C single bonds in the butyl chain and the bond connecting the carbonyl group to the aromatic ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
1 ~180° (anti)0.00
2 ~60° (gauche+)1.20
3 ~-60° (gauche-)1.25
4 Folded Conformation2.50

Note: This table presents hypothetical data based on general principles of conformational analysis for similar molecules. The relative energies are illustrative and would require specific calculations for confirmation.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Atomic Charges)

The electronic structure of this compound governs its reactivity and intermolecular interactions. The three highly electronegative fluorine atoms on the phenyl ring are expected to have a profound impact on the electron distribution. nih.govacs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an aromatic ketone, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is often a π* orbital localized on the carbonyl group and the ring. fluorine1.ru The fluorine atoms, being strong electron-withdrawing groups, are expected to lower the energy of both the HOMO and LUMO of the trifluorophenyl ring. researchgate.net This would increase the HOMO-LUMO gap, suggesting enhanced kinetic stability.

Charge Distribution and Atomic Charges: The electronegativity of the fluorine and oxygen atoms leads to a polarized molecule. Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution. fluorine1.ru The fluorine atoms will bear significant negative partial charges, while the adjacent carbon atoms of the phenyl ring will become more electropositive. Similarly, the carbonyl oxygen will have a substantial negative charge, and the carbonyl carbon will be electrophilic.

Table 2: Hypothetical NBO Charges for Selected Atoms in this compound

AtomHypothetical NBO Charge (e)
Carbonyl Oxygen-0.65
Carbonyl Carbon+0.55
Fluorine (C3')-0.40
Fluorine (C4')-0.42
Fluorine (C5')-0.40

Note: This table presents hypothetical data based on the expected electronic effects of fluorine and oxygen atoms. The values are for illustrative purposes and require specific quantum chemical calculations.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. acs.org The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a strongly negative region around the carbonyl oxygen, making it a primary site for protonation and hydrogen bonding. The fluorine atoms will also contribute to negative potential regions. Conversely, the area around the carbonyl carbon and the hydrogen atoms of the butyl chain will exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms over time, taking into account the interactions with solvent molecules.

Dynamic Conformational Fluctuations and Intramolecular Interactions

In solution, this compound will not exist as a single static conformation but will dynamically fluctuate between different low-energy states. MD simulations can capture these conformational changes and provide information on the timescale of these motions. rsc.org Intramolecular hydrogen bonds, if present, and other non-covalent interactions that stabilize certain conformations can also be identified and their strengths estimated. The flexibility of the butyrophenone chain will be a key feature of its dynamic behavior.

Solvent Effects on Molecular Structure and Dynamics

The solvent environment can significantly influence the conformational preferences and dynamics of a solute molecule. frontiersin.orgnih.gov In a polar solvent, conformations with a larger dipole moment may be stabilized. The solvent molecules can form a solvation shell around the solute, and specific interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen of this compound, can alter its conformational landscape. MD simulations with explicit solvent molecules can model these effects and provide a more realistic picture of the molecule's behavior in a biological or chemical system. For instance, the presence of water molecules could favor more extended conformations of the butyrophenone chain to maximize solvation.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules like this compound, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. d-nb.info Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations can be employed to determine the optimized ground state geometry of this compound. researchgate.net Subsequent calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can then predict the NMR shielding tensors, which are then converted to chemical shifts. The accuracy of these predictions can be high, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational isomers are considered. d-nb.info For a molecule like this compound, theoretical calculations would provide valuable data for each unique proton and carbon atom in the structure, aiding in the interpretation of experimental spectra. Machine learning approaches have also emerged as a faster alternative to quantum mechanical methods for predicting NMR chemical shifts with comparable accuracy. nih.gov

Hypothetical Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 7.8110 - 115
α-CH₂3.0 - 3.335 - 40
β-CH₂1.7 - 2.025 - 30
γ-CH₃0.9 - 1.210 - 15
Carbonyl C---195 - 200
C-F---150 - 160 (with J-coupling)
C-C=O---130 - 135

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. karazin.uaresearchgate.net After optimizing the molecular geometry, a frequency calculation is performed. This analysis provides the various vibrational modes of the molecule, including stretching, bending, and torsional motions. researchgate.net The predicted frequencies and their corresponding intensities can be used to interpret experimental IR and Raman spectra, helping to identify characteristic functional groups such as the carbonyl (C=O) stretch, aromatic C-H stretches, and C-F stretches. Anharmonic frequency calculations can provide more accurate results that are closer to experimental values. researchgate.net

Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch1680 - 1700
Aromatic C=C Stretch1580 - 1620
C-F Stretch1100 - 1300
Aliphatic C-H Stretch2850 - 3000
Aromatic C-H Stretch3000 - 3100

UV-Vis Maxima: Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net By calculating the excitation energies from the ground state to various excited states, it is possible to predict the wavelength of maximum absorption (λ_max). For this compound, these calculations would identify the electronic transitions, such as n → π* and π → π*, which are responsible for its UV-Vis absorption. The choice of solvent can also be incorporated into these calculations to provide more realistic predictions. researchgate.net

Hypothetical Predicted UV-Vis Absorption for this compound

Electronic TransitionPredicted λ_max (nm)
n → π300 - 330
π → π240 - 260

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure for a given reaction, it is possible to calculate the activation energy, which provides insight into the reaction kinetics. For instance, the mechanism of a nucleophilic addition to the carbonyl group of this compound could be studied. Computational methods would be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation steps. The calculated energy barriers for different possible pathways would help to determine the most likely reaction mechanism.

Quantitative Structure-Reactivity Relationship (QSAR) Studies Based on Theoretical Models

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. rutgers.edu In the context of this compound, QSAR models could be developed to predict its reactivity in various chemical transformations based on its structural features. nih.govnih.gov

To build a QSAR model, a set of structurally related compounds would be studied, and their reactivities (e.g., reaction rates, equilibrium constants) would be measured experimentally. Concurrently, a variety of molecular descriptors would be calculated for each compound using computational methods. These descriptors can include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

By using statistical methods such as multiple linear regression or partial least squares, a correlation between the calculated descriptors and the observed reactivity can be established. nih.gov For this compound, a QSAR model could, for example, predict how substitutions on the phenyl ring or modifications to the butyryl chain would affect its reactivity in a specific reaction. This approach is valuable for designing new molecules with desired reactivity profiles. nih.gov

Reactivity and Reaction Mechanisms of 3 ,4 ,5 Trifluorobutyrophenone

Electrophilic Aromatic Substitution Reactions on the Trifluorophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. libretexts.org However, the reactivity of the aromatic ring in 3',4',5'-Trifluorobutyrophenone is significantly diminished. This is due to the cumulative electron-withdrawing effects of two distinct groups attached to the benzene (B151609) ring.

Firstly, the three fluorine atoms exert a powerful electron-withdrawing inductive effect. Fluorine is the most electronegative element, and its presence on the aromatic ring substantially reduces the electron density of the π-system, deactivating it towards attack by electrophiles. ontosight.ai Secondly, the butyrophenone (B1668137) group, an acyl group, is also strongly deactivating and meta-directing due to its electron-withdrawing resonance and inductive effects. pharmdguru.commasterorganicchemistry.com

The combined deactivation from both the trifluoro-substitution and the acyl group makes the aromatic ring of this compound exceptionally resistant to standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.comchegg.com While the butyrophenone group would direct incoming electrophiles to the 2' and 6' positions (meta to the carbonyl), the profound deactivation by the fluorine atoms at the 3', 4', and 5' positions renders the entire ring generally inert to these transformations under typical laboratory conditions. Overcoming this high activation energy barrier would necessitate extremely harsh reaction conditions, which are often not synthetically viable.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group (C=O) of the butyrophenone chain is a key site for reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com

The reaction of this compound with primary amines and related nitrogen-based nucleophiles provides access to a variety of C=N bonded derivatives. These condensation reactions are typically catalyzed by a weak acid and proceed by the removal of one molecule of water. masterorganicchemistry.com

The general mechanism involves the initial nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. masterorganicchemistry.com Subsequent proton transfer and elimination of water yields the final product. masterorganicchemistry.comnih.gov

Imines (Schiff Bases): Formed from the reaction with primary amines (R-NH₂).

Oximes: Formed from the reaction with hydroxylamine (B1172632) (NH₂OH).

Hydrazones: Formed from the reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine).

While specific studies detailing these reactions for this compound are not prevalent, the underlying principles are a cornerstone of ketone chemistry. organic-chemistry.org

ReactantGeneral StructureResulting DerivativeGeneral Product Structure
Primary AmineR-NH₂Imine (Schiff Base)Imine structure
HydroxylamineNH₂OHOximeOxime structure
HydrazineNH₂NH₂HydrazoneHydrazone structure

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 1-(3',4',5'-trifluorophenyl)butan-1-ol. This transformation is readily achieved using common hydride-based reducing agents. youtube.com

The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.com This is followed by a workup step, typically with water or a dilute acid, to protonate the resulting alkoxide intermediate, affording the alcohol. researchgate.net

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much more powerful and reactive reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.

The resulting secondary alcohol, 1-(3',4',5'-trifluorophenyl)butan-1-ol, is itself a versatile intermediate. It can undergo subsequent transformations such as:

Oxidation: Re-oxidation back to the parent ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.

Dehydration: Elimination of water under acidic conditions to form alkenes.

Reducing AgentSolventIntermediateFinal Product
Sodium Borohydride (NaBH₄)Methanol/EthanolAlkoxide1-(3',4',5'-trifluorophenyl)butan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether/THFAlkoxide1-(3',4',5'-trifluorophenyl)butan-1-ol

Alpha-Functionalization Reactions at the Butyrophenone Side Chain

The carbon atom adjacent to the carbonyl group, known as the alpha (α) carbon, and the protons attached to it, exhibit special reactivity. This allows for a variety of functionalization reactions that form new carbon-carbon or carbon-heteroatom bonds at this position. youtube.com

The α-protons of this compound (the two protons on the -CH₂- group adjacent to the C=O) are significantly more acidic than typical alkane protons. youtube.com This increased acidity is due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the resulting conjugate base, the enolate, to be stabilized by resonance. masterorganicchemistry.com

Treatment of the ketone with a suitable base results in the removal of an α-proton to form a nucleophilic enolate ion. masterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen, as depicted by its two main resonance structures. youtube.commasterorganicchemistry.com This resonance stabilization is key to its formation and reactivity. While the majority of the negative charge resides on the more electronegative oxygen atom, the enolate often reacts as a carbon-centered nucleophile. youtube.com

The nucleophilic character of the enolate allows it to react with various electrophiles, providing a powerful method for constructing more complex molecules. youtube.com

Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2-type reaction. youtube.com The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This process allows for the introduction of alkyl chains at the α-position. The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. youtube.com

Acylation: Similarly, the enolate can react with acylating agents such as acyl chlorides or anhydrides. This reaction introduces a new acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates due to the enhanced acidity of the proton between the two carbonyl groups.

Reaction TypeBase (Example)Electrophile (Example)Expected Product Class
α-AlkylationLithium Diisopropylamide (LDA)Methyl Iodide (CH₃I)α-Methylated Ketone
α-AlkylationSodium Hydride (NaH)Benzyl Bromide (BnBr)α-Benzylated Ketone
α-AcylationLithium Diisopropylamide (LDA)Acetyl Chloride (CH₃COCl)β-Diketone

Photochemical and Thermal Transformations

Aromatic ketones, upon absorption of light, are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. sapub.org These excited states can initiate characteristic photochemical reactions, namely Norrish Type I and Type II cleavage. acs.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the adjacent carbon). For this compound, this would lead to the formation of a 3,4,5-trifluorobenzoyl radical and a propyl radical. These radicals can then undergo various secondary reactions, such as recombination, decarbonylation, or hydrogen abstraction from the solvent. On surfaces like titanium dioxide (TiO2), butyrophenone has been shown to undergo a Norrish Type I-like process. rsc.org

Norrish Type II Reaction: This is an intramolecular reaction that typically occurs in ketones with a γ-hydrogen atom, which is present in the butyl chain of this compound. The excited carbonyl oxygen abstracts a γ-hydrogen atom, leading to the formation of a 1,4-biradical. digitellinc.comacs.org This biradical can then undergo cleavage (fragmentation) to yield an alkene (ethene) and the corresponding enol of a smaller ketone (3',4',5'-trifluoroacetophenone), which would then tautomerize to the ketone. scispace.com Alternatively, the biradical can cyclize to form a cyclobutanol (B46151) derivative (a Norrish-Yang reaction). scispace.com For unsubstituted butyrophenone, the Norrish Type II reaction is a well-established pathway. nih.gov

In the presence of a hydrogen donor, excited aromatic ketones can undergo photoreduction. digitellinc.com For this compound, this would involve the abstraction of a hydrogen atom by the excited carbonyl oxygen from a suitable donor (e.g., an alcohol or an amine), leading to the formation of a ketyl radical. core.ac.ukacs.orgrsc.org Dimerization of this radical would produce the corresponding pinacol. The efficiency of photoreduction can be high, especially with amines as hydrogen donors. core.ac.ukacs.orgrsc.org

Photoaddition reactions, such as the [2+2] cycloaddition of the excited carbonyl group to an alkene, are also possible, although often less efficient than Norrish type reactions for ketones with available γ-hydrogens.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction of this compound can occur at the carbonyl group or the aromatic ring, with the specific conditions determining the outcome.

Oxidation: The butyrophenone moiety is generally resistant to oxidation under mild conditions. Strong oxidizing agents would likely lead to the cleavage of the alkyl chain or degradation of the aromatic ring.

Reduction: The carbonyl group of this compound is readily reducible.

Chemical Reduction: Standard reducing agents can be employed to convert the ketone to the corresponding secondary alcohol, 1-(3',4',5'-trifluorophenyl)butan-1-ol. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) would also effect this reduction and could, under more forcing conditions, potentially lead to the reduction of the aromatic ring.

Electrochemical Reduction: The electrochemical reduction of aromatic ketones is a well-studied process. publish.csiro.aucore.ac.uk In aprotic media, the reduction typically proceeds through two single-electron transfer steps, first forming a radical anion and then a dianion. publish.csiro.au In the presence of a proton source, a pre-wave associated with the reduction of a hydrogen-bonded adduct between the ketone and the proton donor can be observed at a more positive potential. publish.csiro.au The electron-withdrawing trifluorophenyl group in this compound is expected to make the carbonyl group more electrophilic, thereby facilitating its reduction and shifting the reduction potential to more positive values compared to unsubstituted butyrophenone. Recent studies have explored electrochemical methods for the deoxygenative reduction of ketones and the synthesis of α-hydroxyaldehydes from aromatic ketones. acs.orgrsc.orgorganic-chemistry.org

A summary of expected reduction products is presented in the table below.

Reagent/ConditionMajor Product
NaBH₄ or LiAlH₄1-(3',4',5'-Trifluorophenyl)butan-1-ol
Catalytic Hydrogenation (mild)1-(3',4',5'-Trifluorophenyl)butan-1-ol
Electrochemical Reduction (aprotic)Radical anion, then dianion
Electrochemical Reduction (protic)1-(3',4',5'-Trifluorophenyl)butan-1-ol

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are centered on the basicity of the carbonyl oxygen and the acidity of the α-protons.

Basicity: The lone pairs of electrons on the carbonyl oxygen can accept a proton, making the ketone a weak Brønsted base. The pKa of the conjugate acid of a simple ketone is typically around -7. The presence of the electron-withdrawing 3,4,5-trifluorophenyl group will decrease the electron density on the carbonyl oxygen, thus reducing its basicity compared to unsubstituted butyrophenone. This effect is due to the inductive and resonance effects of the fluorine atoms. nih.gov

Acidity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (the α-protons) exhibit weak acidity due to the electron-withdrawing effect of the carbonyl group and the ability to form a resonance-stabilized enolate anion upon deprotonation. The pKa of the α-protons of butyrophenone is expected to be in the range of 19-20 in DMSO. The trifluorophenyl group will further increase the acidity of these protons due to its strong electron-withdrawing nature.

The protonation and deprotonation equilibria are crucial in understanding reaction mechanisms, such as acid- or base-catalyzed enolization and subsequent reactions. youtube.com

Investigation of Coordination Chemistry (if applicable as a ligand precursor)

While this compound itself is a relatively weak ligand, it can serve as a precursor for the synthesis of more elaborate ligands that can coordinate to metal ions. wikipedia.org The carbonyl oxygen can act as a Lewis base, forming weak complexes with hard metal ions.

More significantly, the ketone can be chemically modified to create stronger chelating ligands. For example:

Schiff Base Ligands: Condensation of the carbonyl group with a primary amine can yield a Schiff base ligand containing an imine (C=N) group. researchgate.netnih.govyoutube.comresearchgate.netnih.gov If the amine contains another donor atom, a bidentate or polydentate ligand can be formed, capable of forming stable complexes with a variety of transition metals.

β-Diketone Ligands: While not directly formed from the butyrophenone, fluorinated β-diketones are a well-known class of ligands that form stable complexes with a wide range of metals, including lanthanides. digitellinc.commdpi.comnih.gov The fluorine atoms in these ligands enhance the volatility and can influence the Lewis acidity of the metal center in the resulting complexes. digitellinc.comnih.gov

Oxime Ligands: Reaction with hydroxylamine would produce the corresponding oxime. Butyrophenone oximes and their derivatives can act as ligands, coordinating to metal ions through the nitrogen and oxygen atoms.

The presence of the trifluorophenyl group can influence the properties of the resulting metal complexes by altering the electron density at the donor atoms and potentially participating in weak interactions with the metal center or other ligands.

Synthesis and Chemical Properties of Derivatives and Analogues of 3 ,4 ,5 Trifluorobutyrophenone

Systematic Modification of the Trifluorophenyl Ring (e.g., varying fluorination patterns, other substituents)

The trifluorophenyl ring is a key determinant of the molecule's electronic character. Altering the substitution pattern on this ring provides a powerful tool for manipulating its properties. This can involve changing the number or position of the fluorine atoms or introducing entirely different substituent groups. google.comnih.gov

Substituents on the phenyl ring profoundly influence the reactivity of the butyrophenone (B1668137) moiety, primarily by altering the electronic properties of the carbonyl group. nih.gov The three fluorine atoms in 3',4',5'-Trifluorobutyrophenone exert a strong electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govbeilstein-journals.org

The position and nature of substituents are critical. For example, studies on other aromatic ketones have shown that electron-donating groups, such as methoxy (B1213986) groups, can decrease the reactivity of the ketone, while other electron-withdrawing groups, like nitro groups, can enhance it. acs.org The presence of substituents also affects the stability of reaction intermediates. Fluorination, in particular, has been noted to enhance the reactivity of ketones relative to their non-fluorinated counterparts. nih.gov This enhanced reactivity can be linked to the stabilization of tetrahedral adducts formed during nucleophilic attack, a factor that can be influenced by the degree of ketone hydration. nih.gov

The fluorination of cyclic ketones has been shown to be governed by a combination of both steric and electronic effects, suggesting a complex interplay of factors that determine the outcome of reactions on the phenyl ring. sapub.orgresearchgate.net

Understanding the relationship between the chemical structure and the resulting properties is a fundamental goal in chemical synthesis. For analogues of this compound, this involves correlating specific substitution patterns with observable changes in reactivity and other characteristics. nih.govnih.gov

For instance, in related ketone-containing compounds, a direct link has been established between the substituents on the ketone moiety and their inhibitory potency against certain enzymes. nih.gov This relationship is often mediated by how the substituents affect the molecule's chemical reactivity towards forming adducts. nih.gov By systematically varying the substituents on the phenyl ring, it is possible to develop quantitative structure-activity relationships (QSAR) that can predict the properties of novel analogues. nih.gov These studies have shown that electrostatic, steric, and lipophilic factors can be key determinants of a molecule's affinity for specific targets. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Ketone Properties

Substituent Type Position Effect on Carbonyl Reactivity Impact on Other Properties
Electron-Withdrawing (e.g., -F, -NO₂) Ortho, Meta, Para Increase Enhances electrophilicity; can increase hydration of the ketone. nih.gov
Electron-Donating (e.g., -OCH₃) Ortho, Meta, Para Decrease Reduces electrophilicity; steric hindrance at the ortho position can reduce product formation in some reactions. acs.org

Variation of the Butyrophenone Side Chain (e.g., chain length, branching, introduction of different functional groups)

The butyrophenone side chain offers another avenue for structural modification, allowing for changes in the molecule's size, shape, and functionality. wikipedia.org Variations can include altering the length of the alkyl chain, introducing branches, or incorporating new functional groups such as amines or hydroxyls. nih.govnih.gov

The four-carbon chain of butyrophenone is flexible, capable of adopting various conformations. lumenlearning.com Introducing modifications such as branching or cyclic structures can significantly restrict this conformational freedom. nih.govnih.govdrugdesign.org For example, incorporating the side chain into a bridged ring system, like a tropane (B1204802) or diazepane moiety, holds the structure in a more rigid chair or boat conformation. nih.gov

Changes to the butyrophenone side chain can directly modulate the reactivity of the carbonyl group. The introduction of electron-withdrawing groups, such as a fluorine atom, at the α-position to the carbonyl (the carbon adjacent to C=O) significantly increases the electrophilicity of the carbonyl carbon. beilstein-journals.orgbeilstein-journals.org This makes the carbonyl group more reactive towards nucleophilic addition. beilstein-journals.orgbeilstein-journals.org

However, the effect is not solely electronic. Studies on α-halogenated ketones have revealed that α-fluoro ketones can be slightly less reactive than their α-chloro and α-bromo counterparts. beilstein-journals.orgbeilstein-journals.orgnih.gov This has been attributed to conformational effects; the higher energy barrier required for fluoro ketones to adopt a reactive conformation can override the expected trend based on electronegativity alone. beilstein-journals.orgbeilstein-journals.org The introduction of functional groups can also influence the regioselectivity of reactions, directing incoming reagents to a specific position on the side chain or the aromatic ring.

Synthesis of Chiral Derivatives and Enantioselective Transformations

The introduction of stereocenters into the this compound framework opens up the third dimension of its chemical space, leading to chiral derivatives. The synthesis of single enantiomers is of great importance, as different enantiomers of a molecule can have distinct properties and interactions.

The creation of chiral butyrophenone derivatives often involves enantioselective transformations. A common strategy is the asymmetric reduction of the prochiral ketone to a chiral alcohol, which can be achieved with high enantioselectivity using chiral catalysts. Another approach is the enantioselective addition of nucleophiles to the carbonyl group or to other parts of the molecule. nih.gov

Recent advances in catalysis have provided powerful tools for these transformations. For example, chiral catalysts derived from Cinchona alkaloids have been used to catalyze the Michael addition of nitromethane (B149229) to chalcone (B49325) derivatives (which share the ketone feature with butyrophenones), yielding products with excellent enantioselectivities (up to 99% ee). mdpi.com Similarly, copper-catalyzed three-component radical amination reactions have been developed to produce chiral allylic amines with high enantioselectivity. nih.gov Enantioselective transfer hydrogenations of ketimines derived from ketones also provide a route to chiral amines. nih.gov

Table 2: Examples of Enantioselective Syntheses

Reaction Type Catalyst/Reagent Substrate Type Product Type Yield Enantioselectivity (ee)
Michael Addition Cinchona Alkaloid Squaramide Chalcone Chiral Chalcone Derivative Moderate Up to 99%
Transfer Hydrogenation Chiral Phosphoric Acid / Benzothiazoline Aryl Ketimine Chiral Amine N/A High
Radical Perfluoroalkylamination Copper / Chiral Ligand 1,3-Diene Chiral Allylic Amine Good to Excellent Excellent

These synthetic strategies enable the targeted production of specific stereoisomers of this compound analogues, allowing for a more detailed exploration of their structure-property relationships. nih.govcolab.ws

Asymmetric Synthesis Approaches to Chiral Analogues

The generation of chiral analogues of this compound, particularly the corresponding chiral secondary alcohols, is of considerable importance. While direct asymmetric synthesis routes for this specific ketone are not extensively documented in publicly available literature, established methodologies for the asymmetric reduction of aromatic ketones and enantioselective alkylation of ketone enolates provide a strong foundation for developing such processes.

Biocatalytic Asymmetric Reduction:

One of the most promising green chemistry approaches for the synthesis of chiral alcohols is the asymmetric reduction of prochiral ketones using biocatalysts. tandfonline.commdpi.comnih.gov Whole-cell biocatalysts, such as those from Lactobacillus species and various fungi, as well as isolated enzymes (ketoreductases), have demonstrated high enantioselectivity and conversion rates for a variety of aromatic ketones. tandfonline.commdpi.com These biocatalytic systems are advantageous as they often operate under mild conditions and can produce enantiomerically pure alcohols. mdpi.com For instance, studies on the bioreduction of acetophenone (B1666503) and its derivatives have shown the formation of the corresponding (R)- or (S)-alcohols in excellent yields and with high enantiomeric excess (e.e.). tandfonline.com It is plausible that a screening of various microorganisms or their isolated enzymes could identify a suitable biocatalyst for the stereoselective reduction of the carbonyl group in this compound to yield the desired chiral alcohol.

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation:

Transition metal complexes with chiral ligands are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. Ruthenium, rhodium, and iridium complexes are commonly employed for this purpose. These methods offer high catalytic efficiency and enantioselectivity for a broad range of substrates, including aromatic ketones. The choice of the metal precursor and the chiral ligand is crucial for achieving high stereoselectivity.

Enantioselective Alkylation:

Another strategy to generate chiral analogues involves the enantioselective alkylation of the enolate of this compound. wiley-vch.deacs.orgcaltech.edu This can be achieved using chiral phase-transfer catalysts or by employing metal enolates with chiral ligands. wiley-vch.de Palladium-catalyzed enantioselective allylic alkylation of ketone enolates has been successfully applied to create α-quaternary stereocenters in cyclic ketones. wiley-vch.de While this approach would modify the butyrophenone backbone, it represents a viable pathway to complex chiral analogues.

Asymmetric Synthesis Method Catalyst/Reagent Type Potential Chiral Product from this compound Reported Efficiency for Analogous Ketones
Biocatalytic ReductionWhole-cell biocatalysts (e.g., Lactobacillus senmaizukei)(R)- or (S)-1-(3',4',5'-trifluorophenyl)butan-1-olGood yields (58-95%) and low to excellent e.e. (6-94%) tandfonline.com
Biocatalytic ReductionPlant tissues (e.g., Daucus carota)(R)- or (S)-1-(3',4',5'-trifluorophenyl)butan-1-olHigh e.e. (up to 98%) and good yields (up to 80%) nih.gov
Enantioselective AlkylationPd-catalyzed with chiral ligandsα-alkylated chiral this compound derivativesHigh yield and enantioselectivity for cyclic ketones wiley-vch.de

Chiral Derivatization for Stereochemical Analysis

The determination of the enantiomeric purity and absolute configuration of chiral analogues of this compound is essential. A common and reliable method for this is through chiral derivatization, which converts a mixture of enantiomers into a mixture of diastereomers. These diastereomers can then be distinguished and quantified using standard chromatographic or spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govwikipedia.org

For chiral alcohols obtained from the reduction of this compound, a variety of chiral derivatizing agents (CDAs) are available. These are typically chiral carboxylic acids or their activated derivatives that react with the alcohol to form diastereomeric esters.

Common Chiral Derivatizing Agents:

Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): This is one of the most widely used CDAs. wikipedia.orgtcichemicals.com The resulting diastereomeric esters often exhibit sufficiently different chemical shifts in their ¹H and ¹⁹F NMR spectra to allow for the determination of enantiomeric excess. acs.org

MαNP Acid (2-methoxy-2-(1-naphthyl)propionic acid): This agent is reported to provide strong anisotropic effects due to its naphthalene (B1677914) moiety, leading to significant chemical shift differences in the NMR spectra of the resulting diastereomers. tcichemicals.com

Camphorsulfonic Acid and its Derivatives: These can be used to form diastereomeric sulfonates, which can be analyzed by NMR or separated by chromatography.

The analysis of the NMR spectra of the diastereomeric derivatives allows for the integration of signals corresponding to each diastereomer, which directly correlates to the enantiomeric ratio of the original chiral alcohol.

Chiral Derivatizing Agent (CDA) Functional Group Targeted Resulting Diastereomeric Derivative Primary Analytical Technique
Mosher's Acid (MTPA)HydroxylEster¹H and ¹⁹F NMR wikipedia.orgacs.org
MαNP AcidHydroxylEster¹H NMR tcichemicals.com
Camphorsulfonic AcidHydroxylSulfonate Ester¹H NMR, HPLC

Spectroscopic and Computational Analysis of Designed Analogues

The structural elucidation and characterization of novel derivatives and analogues of this compound rely heavily on modern spectroscopic and computational methods. The presence of the trifluorophenyl group introduces unique spectroscopic signatures.

Spectroscopic Analysis:

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for the analysis of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range. wikipedia.org For a 3',4',5'-trifluorophenyl group, one would expect two distinct signals in the ¹⁹F NMR spectrum due to the symmetry of the substitution pattern: a triplet for the fluorine at the 4'-position (coupled to the two equivalent 3' and 5' fluorines) and a doublet for the two equivalent fluorines at the 3' and 5'-positions (coupled to the 4'-fluorine). The chemical shifts and coupling constants are sensitive to the electronic environment and can provide valuable information about the structure of the analogue. nih.govrsc.orgsapub.org

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the butyrophenone, as well as C-F and C-H stretching and bending vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of the synthesized analogues. Fragmentation patterns can also offer structural insights.

Computational Analysis:

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and understanding the properties of molecules. researchgate.netfluorine1.runih.gov For analogues of this compound, DFT calculations can be used to:

Predict optimized molecular geometries.

Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.

Determine electronic properties such as HOMO-LUMO energy gaps, electrostatic potential surfaces, and dipole moments. researchgate.net

Investigate reaction mechanisms and predict the stereochemical outcomes of asymmetric reactions.

Analytical Technique Expected Information for this compound Analogues
¹⁹F NMRTwo signals (doublet and triplet) for the trifluorophenyl group; chemical shifts sensitive to substitution. wikipedia.orgsapub.org
¹H NMRSignals for the butyryl chain and the aromatic protons, with potential H-F coupling.
¹³C NMRSignals for all carbon atoms, with C-F coupling constants providing structural information.
IR SpectroscopyCharacteristic C=O, C-F, and C-H vibrational bands.
Mass SpectrometryMolecular ion peak for molecular weight determination and fragmentation patterns for structural elucidation.
DFT CalculationsPrediction of spectra, molecular geometry, and electronic properties. researchgate.netfluorine1.ru

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor for the Synthesis of Complex Organic Molecules

The trifluorinated phenyl group in 3',4',5'-Trifluorobutyrophenone makes it an attractive starting material for synthesizing more intricate organic molecules. The fluorine atoms can significantly influence the electronic properties and metabolic stability of the final products, making them potentially useful in pharmaceutical and agrochemical applications.

Stereoselective and Regioselective Transformations

While specific documented examples of stereoselective and regioselective transformations directly utilizing this compound are not extensively reported in the provided search results, the principles of such reactions are fundamental in organic synthesis. For instance, the carbonyl group of the butyrophenone (B1668137) moiety can be a target for stereoselective reduction to a chiral alcohol. Similarly, reactions at the α-carbon to the carbonyl can be directed to a specific position (regioselectivity). The presence of the trifluorophenyl group can influence the outcome of these reactions due to its steric and electronic effects. The development of methods for regio- and stereoselective synthesis is crucial for creating specific isomers of a target molecule, which can have vastly different biological activities. nih.govkhanacademy.org

Multi-step Synthesis Strategies

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. libretexts.org this compound can be a key component in such synthetic routes. A typical strategy might involve the initial modification of the butyrophenone side chain, for example, through aldol (B89426) condensation or Grignard reactions, followed by further transformations on the trifluorinated aromatic ring. This approach allows for the systematic build-up of molecular complexity, with each step being carefully planned and executed to achieve the desired final product. youtube.comyoutube.com The development of multi-step laboratory projects can provide students with a more realistic research experience. trine.edu

Application in Methodological Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of all organic molecules. nih.gov this compound can serve as a substrate in the development of new synthetic methods for forming these critical bonds. For instance, the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new C-C or C-N bonds, respectively. These reactions, often catalyzed by transition metals like palladium or copper, are powerful tools for constructing complex molecular frameworks. nih.govmdpi.com The development of efficient protocols for these bond-forming reactions is an active area of research. nih.gov

Utilization in the Preparation of Fluorinated Scaffolds and Ring Systems

The presence of the trifluorophenyl group makes this compound an ideal starting material for the synthesis of various fluorinated scaffolds and ring systems. Fluorinated compounds often exhibit unique biological properties due to the high electronegativity and small size of the fluorine atom. researchgate.net For example, the butyrophenone side chain can be manipulated and cyclized to form a variety of heterocyclic rings, such as furans or pyridazines, with the trifluorophenyl group attached. mdpi.comresearchgate.net These fluorinated heterocyclic systems are important motifs in many biologically active molecules. academie-sciences.frnih.gov

Advanced Analytical and Spectroscopic Methodologies Employed in the Study of 3 ,4 ,5 Trifluorobutyrophenone

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. mdpi.com For a synthesized compound like 3',4',5'-Trifluorobutyrophenone, chromatography is essential for assessing its purity by separating it from any unreacted starting materials, by-products, or solvents, and for isolating the pure compound for further study.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile, thermally stable compounds like this compound. mdpi.com The development of a specific HPLC method would be a critical step in its quality control.

Although no specific HPLC method for this compound has been published, a typical method development would involve a systematic approach to optimize separation parameters. Reversed-phase HPLC would likely be the method of choice, utilizing a nonpolar stationary phase (such as C18 or C8) and a polar mobile phase.

The development process would involve:

Column Selection: A C18 column is a common starting point for moderately polar compounds.

Mobile Phase Selection: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. The ratio would be adjusted to achieve adequate retention and separation. Additives like formic acid or acetic acid might be used to improve peak shape and ionization efficiency if a mass spectrometer is used for detection. acs.org

Detection: A UV detector would be effective, as the aromatic ketone structure of this compound is expected to absorb UV light. The wavelength of maximum absorbance (λmax) would be determined by running a UV spectrum.

Validation: Once optimized, the method would be validated according to established guidelines (e.g., ICH) for parameters like linearity, precision, accuracy, specificity, and robustness to ensure it is reliable for routine analysis. nih.gov

Due to the lack of experimental data in the literature, a data table for a validated HPLC method cannot be provided.

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. This compound, with an expected moderate boiling point, could potentially be analyzed by GC to assess its purity and to detect any volatile impurities or residual solvents from its synthesis.

A hypothetical GC method would involve:

Column Selection: A capillary column with a mid-polarity stationary phase (e.g., a phenyl polysiloxane-based phase) would be a suitable choice to resolve the analyte from potential impurities.

Temperature Program: An oven temperature program would be developed, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components, from volatile solvents to the higher-boiling butyrophenone (B1668137).

Injector and Detector: A split/splitless injector would be used, with the temperature set high enough to ensure rapid volatilization without causing thermal decomposition. A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound.

It is important to note that some organophosphorus pesticides have been found to undergo pyrolysis in heated GC injector ports; therefore, the thermal stability of this compound under GC conditions would need to be carefully evaluated. cas.org

No specific GC methods or associated data for this compound are available in published literature.

Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be the definitive method for identifying volatile impurities in a sample of this compound. After separation by GC, the components enter the mass spectrometer, which provides a mass spectrum—a molecular fingerprint—based on the fragmentation pattern of the molecule. This allows for confident identification of known impurities by comparing their spectra to library data and provides structural clues for unknown components. While methods for other halogenated compounds exist, no GC-MS data has been reported specifically for this compound. nih.govcas.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique ideal for the analysis of this compound. nih.govnih.gov It would confirm the molecular weight of the synthesized compound and help in the structural elucidation of non-volatile by-products. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources. Tandem MS (LC-MS/MS) could provide even more detailed structural information through controlled fragmentation of the parent ion.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR is a powerful but less common technique that provides complete NMR spectra of compounds as they elute from the HPLC column. This would be invaluable for the definitive structural elucidation of unknown impurities or isomers formed during the synthesis of this compound without the need for prior isolation. No LC-NMR studies for this compound have been documented.

In-situ Spectroscopic Monitoring of Reactions Involving this compound

In-situ (in the reaction mixture) spectroscopic monitoring allows for real-time tracking of reaction progress, providing critical data on kinetics, mechanisms, and the formation of transient intermediates. nih.goveuropa.eu Techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are often used.

The synthesis of this compound would likely proceed via a Friedel-Crafts acylation of 1,2,3-trifluorobenzene (B74907). In-situ FTIR spectroscopy could monitor this reaction by tracking the disappearance of the acyl chloride C=O stretching band and the appearance of the ketone C=O band of the product at a different frequency. This would enable the optimization of reaction conditions such as temperature and catalyst loading in real-time. nih.gov Similarly, in-situ NMR could follow the changes in the aromatic region of the spectrum as the substitution pattern changes.

Despite the potential for these applications, no studies employing in-situ spectroscopic monitoring for reactions involving this compound have been found in the scientific literature.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance by a stereoselective reduction of the ketone to a chiral alcohol or by substitution on the butyl chain, these techniques would be essential.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation. ORD measures the rotation of the plane of polarized light as a function of wavelength. There is no information in the literature regarding the synthesis or chiroptical analysis of any chiral derivatives of this compound.

Photoelectron Spectroscopy (e.g., XPS, UPS) for Electronic Structure Probing

Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure and elemental composition of materials.

X-ray Photoelectron Spectroscopy (XPS): XPS uses X-rays to eject core-level electrons from the atoms in a sample. The kinetic energy of these electrons is measured, which allows for the determination of their binding energy. This binding energy is characteristic of the element and its chemical environment. For this compound, XPS could provide distinct signals for carbon in different environments (C-F, C=O, C-C, C-H), the carbonyl oxygen, and importantly, the fluorine atoms. The F 1s binding energy would confirm the presence of C-F bonds. mdpi.com

Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses UV radiation to probe the valence electrons, which are involved in chemical bonding. This technique provides information about the molecular orbitals of the compound.

While XPS and UPS are powerful tools for probing electronic structure, and studies exist for other organofluorine compounds, no specific photoelectron spectra for this compound have been reported.

Future Research Directions and Unexplored Avenues for 3 ,4 ,5 Trifluorobutyrophenone

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of butyrophenones often involves Friedel-Crafts acylation, which typically relies on stoichiometric amounts of strong Lewis acids like aluminum trichloride (B1173362) and often uses hazardous solvents. wikipedia.orgsigmaaldrich.comlibretexts.org Future research should prioritize the development of more sustainable and efficient synthetic routes.

Promising areas for investigation include:

Green Solvents: Replacing conventional polar aprotic solvents, which are often toxic and non-renewable, is a key goal. wpmucdn.com Research could explore the use of bio-derived solvents like γ-valerolactone (GVL) or Cyrene, or even water, for the synthesis of fluorinated ketones. wpmucdn.comijsr.net Studies have already begun to assess such solvents for fluorination reactions, highlighting their potential to reduce environmental impact. wpmucdn.comresearchgate.net The development of fluorinating reagents that are stable and effective in greener solvents, such as novel quaternary ammonium-based complexes, also represents a significant step forward. bioengineer.org

Catalytic Approaches: Moving from stoichiometric to catalytic methods is crucial. This could involve using more environmentally benign catalysts, such as erbium trifluoromethanesulfonate (B1224126) or indium triflate in ionic liquids, which have shown promise in other Friedel-Crafts acylations. sigmaaldrich.com

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions. nih.gov Future work could explore engineered enzymes, such as type II pyruvate (B1213749) aldolases, for the asymmetric synthesis of fluorinated ketones, providing access to chiral building blocks. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F bonds and synthesizing fluorinated aromatics under mild conditions. mdpi.comresearchgate.net This strategy could be adapted for the synthesis of 3',4',5'-Trifluorobutyrophenone or its precursors, potentially offering novel reaction pathways with high functional group tolerance. nih.govacs.org

Table 1: Potential Sustainable Synthetic Methodologies for this compound This table is interactive. Click on the headers to sort.

Methodology Potential Catalyst/Reagent Solvent Key Advantages Primary Research Challenge
Greener Friedel-Crafts Indium triflate, Zeolitesγ-Valerolactone (GVL), CyreneReduced toxicity, renewable resources, potentially easier workup. sigmaaldrich.comwpmucdn.comCatalyst and substrate compatibility in new solvent systems.
Biocatalysis Engineered Aldolases/KetoreductasesWater/BufferHigh stereoselectivity, mild reaction conditions, environmentally benign. nih.govEngineering an enzyme with specific activity for the trifluorinated substrate.
Photoredox Catalysis Iridium or Organic PhotocatalystsAcetonitrile (B52724), DMSOMild conditions, high functional group tolerance, novel reactivity. mdpi.comnih.govManaging regioselectivity and optimizing quantum yield for the specific transformation.
Flow Chemistry (As per batch)(As per batch)Enhanced safety, improved heat/mass transfer, scalability, automation. nih.govnih.govAdapting and optimizing batch conditions for a continuous flow regime.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new reactivity. For this compound, this involves a deeper look into its formation and subsequent transformations.

The Friedel-Crafts acylation mechanism proceeds by generating a highly electrophilic acylium ion, which then attacks the aromatic ring. byjus.commasterorganicchemistry.com The reaction concludes with deprotonation, which restores aromaticity. wikipedia.org However, the three electron-withdrawing fluorine atoms on the aromatic ring of the precursor (1,2,3-trifluorobenzene) deactivate it towards electrophilic attack, likely requiring harsh conditions.

Future research should focus on:

Intermediate Characterization: The specific nature of the intermediates in the acylation of highly fluorinated benzenes is not well understood. Advanced spectroscopic techniques, particularly in-situ 19F NMR, could be employed to monitor reaction progress and identify transient species like sigma-complexes (arenium ions). scispace.comsapub.org

Computational Analysis: Density Functional Theory (DFT) calculations can provide invaluable insight into the reaction energetics. researchgate.net Theoretical studies could model the reaction pathways, rationalize the observed regioselectivity, and predict the stability of intermediates and transition states, guiding the development of improved catalytic systems. researchgate.net Such computational work has proven effective in rationalizing C-H versus C-F bond activation in other fluorinated ketones. researchgate.net

Development of New Derivatives with Tunable Chemical Properties for Advanced Material Science Applications

The true potential of this compound may lie in its use as a building block for more complex molecules with tailored properties. The presence of multiple fluorine atoms can significantly influence a molecule's electronic character, lipophilicity, and metabolic stability.

Future research could target the synthesis of new derivatives for materials science by modifying either the trifluorophenyl ring or the butyrophenone (B1668137) side chain:

Polymer Science: Fluorinated polymers are known for their unique properties, including thermal stability and low surface energy. This compound could serve as a monomer or a precursor to monomers for novel fluorinated polymers. Mechanochemical methods, which use mechanical force to drive chemical reactions, have been used to synthesize otherwise inaccessible fluorinated polyacetylenes and could be an innovative approach in this area. nih.govchemrxiv.org

Liquid Crystals: The high polarity and specific geometry of polyfluorinated aromatic compounds make them interesting candidates for liquid crystal applications. Derivatives of this compound could be designed to exhibit specific mesophases.

Functional Dyes: The electronic properties of the trifluorophenyl group could be harnessed in the design of new dyes or optical materials, where the ketone functionality provides a convenient handle for further chemical elaboration.

Table 2: Hypothetical Derivatives of this compound and Tunable Properties This table is interactive. Click on the headers to sort.

Derivative Class Structural Modification Potential Tunable Property Target Application
Polymer Monomers Addition of a polymerizable group (e.g., vinyl, epoxide)Thermal stability, chemical resistance, refractive indexHigh-performance polymers, optical coatings
Liquid Crystals Elongation of the molecule with other rigid aromatic unitsMesophase behavior, dielectric anisotropyDisplay technologies
Chiral Building Blocks Asymmetric reduction of the ketone or α-functionalizationChirality, specific biological interactionsMedicinal chemistry, asymmetric catalysis
Heterocycles Condensation of the ketone with dinucleophilesBiological activity, photophysical propertiesPharmaceuticals, functional dyes

Integration of this compound in Emerging Fields of Chemical Science

To unlock novel applications, this compound must be studied within the context of emerging synthetic technologies.

Organocatalysis: Ketones can serve as directing groups in photocatalytic C-H fluorination, a paradoxical role reversal where the typically deactivating carbonyl group instead activates specific sites. nih.govrsc.org Future studies could explore using the ketone in this compound to direct further functionalization on the aliphatic chain, offering precise control over molecular architecture.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions involving hazardous reagents or unstable intermediates. nih.govnih.gov Developing a flow synthesis for this compound would not only make its production safer and more efficient but also enable high-throughput screening of reaction conditions and the streamlined synthesis of derivatives.

Mechanochemistry: Mechanochemical synthesis, which utilizes ball-milling to conduct solvent-free reactions, is a key area of green chemistry. rsc.org This technique has been successfully applied to the synthesis of other fluorinated compounds and ketones. nih.gov Exploring the mechanochemical synthesis of this compound could lead to a highly efficient, solvent-free production method.

Advanced Theoretical Modeling for Predictive Chemical Design and Discovery

Computational chemistry is a powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes before a single experiment is performed.

For this compound, advanced theoretical modeling could be applied to:

Predictive Spectroscopy: DFT methods can accurately predict 19F NMR chemical shifts, which would be invaluable for identifying reaction products and intermediates without needing authentic standards for every compound. nih.gov

Reaction Pathway Analysis: As mentioned, computational modeling can elucidate complex reaction mechanisms, compare the feasibility of different synthetic routes, and rationalize selectivity. researchgate.netresearchgate.net

Virtual Screening of Derivatives: The properties of hypothetical derivatives for materials science or medicinal chemistry could be calculated and screened in silico. This would allow researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. Computational studies have successfully guided the design of other novel materials, demonstrating the power of this approach. chemrxiv.org

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation in synthesis, materials, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4',5'-trifluorobutyrophenone, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Friedel-Crafts acylation with fluorinated benzene derivatives and butyroyl chloride under Lewis acid catalysis (e.g., AlCl₃) is a common approach. Monitor regioselectivity due to fluorine’s electron-withdrawing effects .

  • Alternative route : Use Suzuki-Miyaura coupling for aryl boronic acids with fluorinated ketones, though steric hindrance from trifluoromethyl groups may require elevated temperatures (80–100°C) and Pd(PPh₃)₄ catalysts .

  • Key validation : Confirm purity via ¹⁹F NMR (δ -60 to -70 ppm for aromatic fluorines) and HPLC (retention time ~12–14 min with C18 columns) .

    Synthetic Method Catalyst Yield Purity
    Friedel-CraftsAlCl₃65–75%>95%
    Suzuki-MiyauraPd(PPh₃)₄50–60%90–92%

Q. How does fluorine substitution impact the electronic and steric properties of this compound?

  • Methodology :

  • Electron density analysis : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Fluorine reduces electron density at the para position, directing electrophilic attacks to meta positions .
  • Steric effects : X-ray crystallography reveals bond angles distorted by ~5–7° around fluorine atoms, increasing torsional strain in the butyrophenone backbone .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Distinct peaks for ortho/meta fluorines (δ -63.2 and -67.8 ppm) confirm regiochemistry .
  • IR spectroscopy : C=O stretch at 1680–1700 cm⁻¹; C-F stretches at 1100–1200 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak at m/z 230 (C₁₃H₇F₃O⁺) with fragmentation patterns matching fluorine loss .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s reactivity?

  • Case study : Discrepancies in Friedel-Crafts acylation yields (65% vs. 40%) across studies may arise from solvent polarity effects.

  • Methodology : Perform MD simulations (AMBER) to assess solvent (e.g., DCM vs. THF) interactions with the fluorinated aryl ring. Higher polarity solvents stabilize transition states, improving yields .
    • Validation : Correlate simulated activation energies with experimental yields. A 10 kcal/mol reduction in energy increases yield by ~20% .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Methodology :

  • Protecting groups : Temporarily mask ketone groups with tert-butyldimethylsilyl (TBDMS) ethers to reduce steric clash during nucleophilic substitutions .
  • Microwave-assisted synthesis : Shorten reaction times (30 min vs. 24 h) to minimize side reactions from prolonged steric strain .

Q. How does this compound’s stereoelectronic profile influence its pharmacological applications?

  • Case study : Fluorine’s electron-withdrawing effect enhances binding to dopamine D₂ receptors in neuroleptic agents.

  • Methodology :

  • Docking studies (AutoDock Vina) : Compare binding affinities of fluorinated vs. non-fluorinated analogs. ΔG improves by ~2 kcal/mol with trifluorination .

  • In vitro assays : Measure IC₅₀ values (e.g., 15 nM for D₂ receptor inhibition vs. 120 nM for non-fluorinated analogs) .

    Compound ΔG (kcal/mol) IC₅₀ (nM)
    Trifluorobutyrophenone-9.215
    Non-fluorinated analog-7.1120

Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical fidelity?

  • Methodology :

  • Flow chemistry : Continuous reactors minimize thermal degradation of intermediates. Optimize residence time (5–10 min) and pressure (2–3 bar) for gram-scale production .
  • Quality control : Implement inline ¹⁹F NMR to monitor fluorination patterns in real time .

Data Contradiction Analysis

  • Example : Conflicting reports on C=O vibrational frequencies (1680 vs. 1700 cm⁻¹) in IR spectra.
    • Resolution : Solvent effects (KBr vs. ATR) and hydrogen bonding with trace moisture may shift peaks. Consistently use anhydrous KBr pellets for standardization .

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